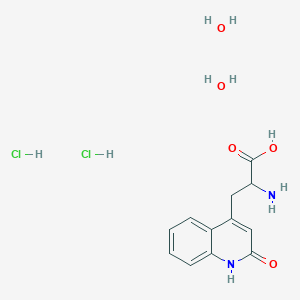

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate

Description

Properties

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBSPTANLDAPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of quinoline derivatives with amino acids under specific conditions. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with an appropriate amino acid derivative, followed by acidification to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of reactors, temperature control systems, and purification techniques to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool in studying biological processes and pathways.

Medicine: It has potential therapeutic applications and is used in drug discovery and development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate .

- CAS Numbers : 5162-90-3 (anhydrous form) and 132210-25-4 (dihydrochloride dihydrate) .

- Molecular Formula : C₁₂H₁₈Cl₂N₂O₅ (including two HCl and two H₂O molecules) .

- Molecular Weight : 340.00–341.19 g/mol .

Physical Properties :

- Appearance : Off-white to yellow crystalline powder .

- Melting Point : 290°C (decomposition) .

- Purity : ≥98% (HPLC) with ≤0.5% moisture .

Comparison with Structurally Similar Compounds

Rebamipide (Antiulcer Agent)

Chemical Identity :

Key Differences :

- Structural Modification: Rebamipide incorporates a 4-chlorobenzoylamino group at the α-amino position, enhancing mucosal protective activity .

- Applications : Marketed as an antiulcer agent (oral) and ophthalmic suspension for dry eye treatment .

- Synthesis Relationship : The target compound is a key intermediate in Rebamipide synthesis, undergoing acylation with 4-chlorobenzoyl chloride .

| Parameter | Target Compound | Rebamipide |

|---|---|---|

| Functional Groups | Amino, carboxylic acid, quinolinone | Added 4-chlorobenzoylamino group |

| Role | Synthetic intermediate | Active pharmaceutical ingredient |

| Bioactivity | Limited (building block) | Anti-inflammatory, mucin-enhancing |

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Hydrochloride (Monohydrochloride)

Chemical Identity :

Key Differences :

- Salt Form: Monohydrochloride vs. dihydrochloride dihydrate, affecting solubility and stability.

- Purity : 98% with 10–15% water content vs. 98% (HPLC) for the dihydrochloride .

| Parameter | Dihydrochloride Dihydrate | Monohydrochloride |

|---|---|---|

| Solubility | Higher (due to extra HCl and H₂O) | Lower |

| Storage | Room temperature | Likely requires controlled humidity |

(2S)-2-Amino-3-(4-chloropyridin-2-yl)propanoic Acid Dihydrochloride

Chemical Identity :

Key Differences :

- Pharmacological Potential: Chloropyridyl group may enhance CNS penetration compared to quinolinone .

- Applications : Research tool in neuroscience vs. organic synthesis intermediate.

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Application |

|---|---|---|---|---|

| Target Compound (Dihydrochloride Dihydrate) | C₁₂H₁₈Cl₂N₂O₅ | 341.19 | 290°C (dec.) | Organic synthesis intermediate |

| Rebamipide | C₁₉H₁₅ClN₂O₄ | 370.79 | Not reported | Antiulcer drug |

| Monohydrochloride Form | C₁₂H₁₃ClN₂O₃·H₂O | 305.16 | Not reported | Life sciences research |

Table 2: Commercial Availability and Specifications

| Vendor | CAS Number | Purity | Form | Price (5g) |

|---|---|---|---|---|

| Combi-Blocks Inc. | 1356182-56-3 | 95% | Hydrate hydrochloride | Login required |

| GLPBIO | 132210-25-4 | >97% | Dihydrochloride | $XXX |

| Synocule Research | 914769-50-9 | Not specified | Dihydrochloride dihydrate | Inquiry-based |

Research Findings and Contradictions

- CAS Number Variability : Discrepancies in CAS numbers (e.g., 5162-90-3 vs. 132210-25-4) arise from hydration states and salt forms .

- Molecular Weight : Differences due to hydration (e.g., 341.19 vs. 340.00 g/mol) are explained by batch-specific crystallization .

- Safety Data: Limited toxicity information; general lab safety practices apply .

Biological Activity

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate, also known by its CAS number 914769-50-9, is a compound with potential biological activities that warrant detailed examination. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 341.19 g/mol. It is characterized by the presence of both amino and carboxylic acid functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈Cl₂N₂O₅ |

| Molecular Weight | 341.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 914769-50-9 |

| Purity | ≥98% |

The biological activity of this compound appears to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific phosphatases involved in immune signaling pathways, particularly the suppressor of T cell receptor signaling (Sts) proteins. This inhibition can enhance T cell responses, which may be beneficial in immunotherapy contexts .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor effects by inducing apoptosis in cancer cells. It may enhance the efficacy of existing chemotherapeutics by acting synergistically .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis, it is being investigated as a potential candidate for cancer treatment.

- Immunotherapy : Its role as an inhibitor of immune signaling pathways suggests possible applications in enhancing immune responses against infections and tumors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vivo Studies : In animal models, this compound was administered to evaluate its effects on tumor growth. Results indicated significant reductions in tumor size compared to control groups .

- Cell Culture Experiments : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines through the activation of caspase pathways .

- Pharmacokinetics : Research on the pharmacokinetic profile showed favorable absorption characteristics when administered via different routes, which supports its potential for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate, and what intermediates are critical?

- Methodology : Synthesis typically involves coupling 4-chlorobenzoyl chloride with a quinolinone intermediate under alkaline conditions (e.g., NaOH in acetone/water). Key intermediates include 2-oxo-1,2-dihydroquinoline-4-carbaldehyde and functionalized propanoic acid derivatives. Reaction optimization often requires controlled pH and temperature to avoid hydrolysis of the dihydroquinoline moiety .

- Critical Parameters : Purity of intermediates (≥97% by HPLC), stoichiometric ratios, and reaction time (24–48 hours) are critical for yield optimization. Post-synthesis, the dihydrochloride dihydrate form is stabilized via recrystallization in aqueous HCl .

Q. How should researchers characterize the crystallinity and purity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column; mobile phase: acetonitrile/0.1% TFA in water (70:30). Purity thresholds ≥98% are standard for research-grade material .

- Crystallinity : Single-crystal X-ray diffraction (SHELX suite) for structural confirmation. The compound often forms monoclinic crystals (space group P2₁/c), with hydrogen bonding between the dihydroquinoline oxygen and water molecules critical for lattice stability .

- Thermal Stability : TGA/DSC to monitor dehydration events (e.g., loss of dihydrate at ~110°C) and decomposition (>290°C) .

Q. What are the solubility properties and storage recommendations?

- Solubility : Sparingly soluble in water (0.5–1.0 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL). Acidic buffers (pH 4–5) improve aqueous solubility due to protonation of the amino group .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrate loss and oxidative degradation of the dihydroquinoline ring. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points and hydrate stability?

- Data Contradiction Analysis :

- Melting Point Variability : Reported values (e.g., 290°C with decomposition vs. lower values in some supplier data ) may arise from differing hydrate states or impurities. Use Karl Fischer titration to quantify moisture content (target ≤0.5%) and ensure consistent sample preparation (e.g., drying under vacuum) .

- Hydrate Stability : Dynamic vapor sorption (DVS) studies reveal humidity-dependent phase transitions. Storage below 40% RH prevents deliquescence .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Chiral Resolution :

- Catalytic Methods : Use chiral auxiliaries (e.g., Evans oxazolidinones) during propanoic acid backbone formation. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee .

- Biocatalytic Approaches : Immobilized phenylalanine ammonia-lyase (PAL) enzymes enable stereoselective amination of acrylic acid precursors. SwCNTNH2-PAL biocatalysts show improved reusability (5+ cycles) and reaction rates .

Q. How can structural discrepancies in X-ray crystallography data be addressed?

- Refinement Protocols :

- Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for chloride ions and water molecules. Disordered solvent regions require SQUEEZE/PLATON processing to model electron density accurately .

- Cross-validate with solid-state NMR (¹³C/¹⁵N) to confirm protonation states and hydrogen-bonding networks, particularly in the dihydroquinoline ring .

Q. What are the implications of trace metal contaminants in biological assays?

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.